molecular formula C23H26ClN3O6 B13734726 2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3-dihydro-3-hemisuccinyloxy-5-phenyl-, dimethylaminoethanol salt CAS No. 16327-90-5

2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3-dihydro-3-hemisuccinyloxy-5-phenyl-, dimethylaminoethanol salt

Cat. No.: B13734726
CAS No.: 16327-90-5
M. Wt: 475.9 g/mol
InChI Key: ZJTPFHZTXXPMGV-UHFFFAOYSA-N
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Description

2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3-dihydro-3-hemisuccinyloxy-5-phenyl-, dimethylaminoethanol salt is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is a derivative of 1,4-benzodiazepine, characterized by the presence of a chloro group at the 7th position and a hemisuccinyloxy group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3-dihydro-3-hemisuccinyloxy-5-phenyl-, dimethylaminoethanol salt typically involves multiple steps:

    Formation of the Benzodiazepine Core: The initial step involves the formation of the 1,4-benzodiazepine core. This can be achieved through the condensation of o-phenylenediamine with a suitable diketone under acidic conditions.

    Introduction of the Chloro Group: The chloro group is introduced at the 7th position through a chlorination reaction, often using reagents like thionyl chloride or phosphorus pentachloride.

    Hemisuccinyloxy Substitution: The hemisuccinyloxy group is introduced at the 3rd position through a substitution reaction, typically involving the reaction of the benzodiazepine core with succinic anhydride in the presence of a base like pyridine.

    Formation of the Dimethylaminoethanol Salt: The final step involves the formation of the dimethylaminoethanol salt, achieved by reacting the hemisuccinyloxy-substituted benzodiazepine with dimethylaminoethanol under suitable conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring and the hemisuccinyloxy group.

    Reduction: Reduction reactions can occur at the carbonyl group of the benzodiazepine core, converting it to a hydroxyl group.

    Substitution: The chloro group at the 7th position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.

Major Products

    Oxidation: Products include hydroxylated derivatives and carboxylic acids.

    Reduction: Products include hydroxylated benzodiazepines.

    Substitution: Products include various substituted benzodiazepines with different functional groups.

Scientific Research Applications

2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3-dihydro-3-hemisuccinyloxy-5-phenyl-, dimethylaminoethanol salt has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.

    Biology: Studied for its interactions with various biological targets, including neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The compound exerts its effects primarily through its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to the GABA-A receptor, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant properties. The molecular targets include the benzodiazepine binding site on the GABA-A receptor, and the pathways involved are related to the modulation of chloride ion channels.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another well-known benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its potent anxiolytic effects and shorter half-life compared to diazepam.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3-dihydro-3-hemisuccinyloxy-5-phenyl-, dimethylaminoethanol salt is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties. The presence of the hemisuccinyloxy group may enhance its solubility and bioavailability, making it a valuable compound for further research and development.

Properties

CAS No.

16327-90-5

Molecular Formula

C23H26ClN3O6

Molecular Weight

475.9 g/mol

IUPAC Name

4-[(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)oxy]-4-oxobutanoic acid;2-(dimethylamino)ethanol

InChI

InChI=1S/C19H15ClN2O5.C4H11NO/c20-12-6-7-14-13(10-12)17(11-4-2-1-3-5-11)22-19(18(26)21-14)27-16(25)9-8-15(23)24;1-5(2)3-4-6/h1-7,10,19H,8-9H2,(H,21,26)(H,23,24);6H,3-4H2,1-2H3

InChI Key

ZJTPFHZTXXPMGV-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCO.C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)OC(=O)CCC(=O)O

Origin of Product

United States

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